molecular formula C8H8N2O B1316495 6-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 80862-08-4

6-methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1316495
CAS No.: 80862-08-4
M. Wt: 148.16 g/mol
InChI Key: NJYHZMQGTQOAJJ-UHFFFAOYSA-N
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Description

6-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring with a methoxy group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.

Mechanism of Action

Target of Action

The primary target of 6-methoxy-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathway .

Biochemical Pathways

The compound affects the FGF-FGFR axis , a signal transduction pathway . This pathway includes downstream signaling such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that a compound with a low molecular weight, like this compound, would be an appealing lead compound beneficial to subsequent optimization .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound has potent activities against FGFR1, 2, and 3 .

Biochemical Analysis

Biochemical Properties

6-Methoxy-1H-pyrrolo[3,2-c]pyridine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of tubulin polymerization, which is essential for cell division and mitosis . This interaction occurs through binding to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and inhibiting cell proliferation. Additionally, this compound has been found to interact with various kinases, including MPS1, a key regulator of the spindle assembly checkpoint .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been demonstrated to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . This compound influences cell signaling pathways by inhibiting the activity of kinases such as MPS1, which is overexpressed in many cancers . Furthermore, this compound affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to mitotic arrest and subsequent apoptosis in cancer cells. Additionally, this compound inhibits the kinase activity of MPS1 by stabilizing its inactive conformation, preventing ATP and substrate binding . This inhibition disrupts the spindle assembly checkpoint, leading to cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation or development of resistance in cell lines.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and decreased survival rates have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a key role in its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, the compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the compound’s localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may be targeted to specific organelles through post-translational modifications or binding to targeting signals . These localization patterns are essential for the compound’s ability to disrupt microtubule dynamics and induce apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:

    Starting Material: The synthesis begins with an appropriately substituted pyridine derivative.

    Cyclization: The key step involves the cyclization of the pyridine derivative to form the pyrrolo[3,2-c]pyridine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can introduce a variety of functional groups onto the pyridine ring .

Properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-4-7-6(5-10-8)2-3-9-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYHZMQGTQOAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=CNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511793
Record name 6-Methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80862-08-4
Record name 6-Methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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